molecular formula C8H7Cl2N3S B10842682 3,5-Dichlorobenzaldehyde thiosemicarbazone

3,5-Dichlorobenzaldehyde thiosemicarbazone

Cat. No. B10842682
M. Wt: 248.13 g/mol
InChI Key: OTKIBPHYGDDNDE-UUILKARUSA-N
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Description

3,5-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichlorobenzaldehyde thiosemicarbazone can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of 3,5-dichlorobenzaldehyde and thiosemicarbazide in an appropriate solvent such as ethanol. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dichlorobenzaldehyde thiosemicarbazone involves its ability to form stable complexes with metal ions, which can enhance its biological activity. In the case of its anticancer properties, the compound induces apoptosis in cancer cells through ROS-mediated pathways. This involves the generation of reactive oxygen species that cause oxidative stress and damage to cellular components, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzaldehyde thiosemicarbazone
  • 3,4-Dimethoxybenzaldehyde thiosemicarbazone
  • 4-Bromobenzaldehyde thiosemicarbazone

Uniqueness

3,5-Dichlorobenzaldehyde thiosemicarbazone is unique due to its specific substitution pattern on the benzaldehyde ring, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions can enhance its ability to form stable metal complexes and may contribute to its potent biological activities compared to other thiosemicarbazone derivatives .

properties

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

[(E)-(3,5-dichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7Cl2N3S/c9-6-1-5(2-7(10)3-6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+

InChI Key

OTKIBPHYGDDNDE-UUILKARUSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=N/NC(=S)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NNC(=S)N

Origin of Product

United States

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